molecular formula C6H3ClF2O2S B1358079 2,3-Difluorobenzene-1-sulfonyl chloride CAS No. 210532-24-4

2,3-Difluorobenzene-1-sulfonyl chloride

Cat. No.: B1358079
CAS No.: 210532-24-4
M. Wt: 212.6 g/mol
InChI Key: VHCVYGNNCGAWBP-UHFFFAOYSA-N
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Description

2,3-Difluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2S. It is a derivative of benzene, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a sulfonyl chloride group is attached to the 1st position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,3-difluorobenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H3F2SO3H+SOCl2C6H3F2SO2Cl+SO2+HClC6H3F2SO3H + SOCl2 \rightarrow C6H3F2SO2Cl + SO2 + HCl C6H3F2SO3H+SOCl2→C6H3F2SO2Cl+SO2+HCl

This reaction typically requires an inert atmosphere and controlled temperature to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 2,3-difluorobenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media are used.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Formation of 2,3-difluorobenzenesulfonamide.

    Oxidation: Formation of 2,3-difluorobenzenesulfonic acid or its salts.

Scientific Research Applications

2,3-Difluorobenzene-1-sulfonyl chloride has numerous applications in scientific research:

    Organic Synthesis: It is used as a protecting group for amines, sulfhydryls, alcohols, and carboxylic acids. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

    Biologically Active Compounds: It serves as a starting material for the synthesis of biologically active compounds, such as sulfonamides, which have applications in medicinal chemistry.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and resins, due to its ability to introduce sulfonyl functional groups.

    Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,3-difluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This reactivity is exploited in organic synthesis to introduce sulfonyl functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzene-1-sulfonyl chloride
  • 3,4-Difluorobenzene-1-sulfonyl chloride
  • 2,6-Difluorobenzene-1-sulfonyl chloride

Uniqueness

2,3-Difluorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms at the 2nd and 3rd positions on the benzene ring. This positioning influences the compound’s reactivity and the electronic properties of the sulfonyl chloride group. Compared to its isomers, such as 2,4-difluorobenzene-1-sulfonyl chloride, the 2,3-isomer exhibits different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVYGNNCGAWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619130
Record name 2,3-Difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210532-24-4
Record name 2,3-Difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluorobenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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